![molecular formula C20H20N2O4 B3025286 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1170524-97-6](/img/structure/B3025286.png)
3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-(3,4-Dimethoxyphenyl)propanoic acid is an orally active short-chain fatty acid (SCFA). It stimulates γ globin gene expression and erythropoiesis in vivo and is used for the β hemoglobinopathies and other anemias . This compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular formula of 3-(3,4-Dimethoxyphenyl)propanoic acid is C11H14O4 and its molecular weight is 210.2265 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 96-97 °C . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-14-9-5-3-8 (4-6-11 (12)13)7-10 (9)15-2/h3,5,7H,4,6H2,1-2H3, (H,12,13) .Scientific Research Applications
Biological Studies and Cell Signaling
Overview: Understanding cellular processes involves studying signaling pathways.
Applications:For safety data, you can refer to the Safety Data Sheet provided by Avocado Research Chemicals Ltd . Additionally, Sigma-Aldrich offers related product information here . If you’re interested in thermodynamic properties, the NIST Chemistry WebBook provides data for this compound here . 🧪🔬
Safety And Hazards
properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-9-10-17(18(12-16)26-2)20-14(8-11-19(23)24)13-22(21-20)15-6-4-3-5-7-15/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWGRAZCQSECGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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